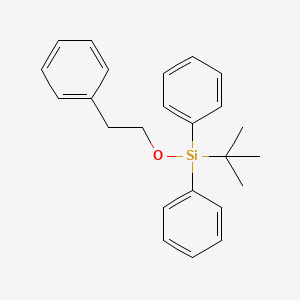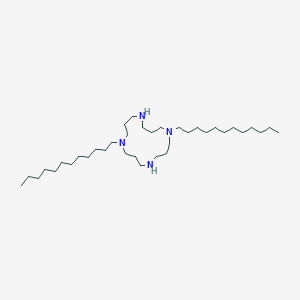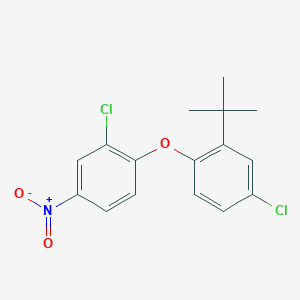
1-(2-tert-Butyl-4-chlorophenoxy)-2-chloro-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-tert-Butyl-4-chlorophenoxy)-2-chloro-4-nitrobenzene is an organic compound that features a complex aromatic structure This compound is characterized by the presence of tert-butyl, chlorophenoxy, chloro, and nitro functional groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-tert-Butyl-4-chlorophenoxy)-2-chloro-4-nitrobenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Etherification: The formation of the phenoxy linkage by reacting the chlorinated nitrobenzene with a tert-butyl-substituted phenol in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-tert-Butyl-4-chlorophenoxy)-2-chloro-4-nitrobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The nitro and chloro groups can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the nitro or chloro groups.
Reduction: Amino derivatives.
Oxidation: Quinones or other oxidized aromatic compounds.
Applications De Recherche Scientifique
1-(2-tert-Butyl-4-chlorophenoxy)-2-chloro-4-nitrobenzene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 1-(2-tert-Butyl-4-chlorophenoxy)-2-chloro-4-nitrobenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[2-(tert-Butyl)-4-chlorophenoxy]piperidine hydrochloride
- N-(sec-butyl)-4-(2-tert-butyl-4-chlorophenoxy)-1-butanamine oxalate
- 4-[3-(2-tert-butyl-4-chlorophenoxy)propyl]morpholine
Uniqueness
1-(2-tert-Butyl-4-chlorophenoxy)-2-chloro-4-nitrobenzene is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Propriétés
Numéro CAS |
104167-75-1 |
|---|---|
Formule moléculaire |
C16H15Cl2NO3 |
Poids moléculaire |
340.2 g/mol |
Nom IUPAC |
1-(2-tert-butyl-4-chlorophenoxy)-2-chloro-4-nitrobenzene |
InChI |
InChI=1S/C16H15Cl2NO3/c1-16(2,3)12-8-10(17)4-6-14(12)22-15-7-5-11(19(20)21)9-13(15)18/h4-9H,1-3H3 |
Clé InChI |
PMPGLXLRBYYMFP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C=CC(=C1)Cl)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,6,7-Trimethyl-3-(propan-2-yl)-3H-pyrrolo[1,2-a]imidazole-2,5-dione](/img/structure/B14324871.png)
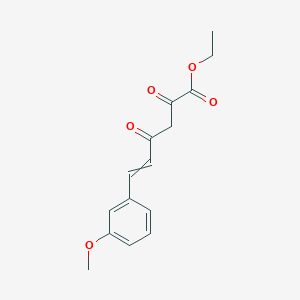
![Glycine, N-(carboxymethyl)-N-[(5-formyl-2,3-dihydroxyphenyl)methyl]-](/img/structure/B14324875.png)
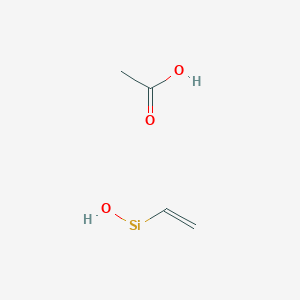
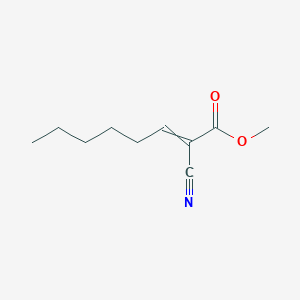
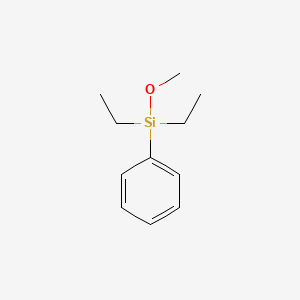
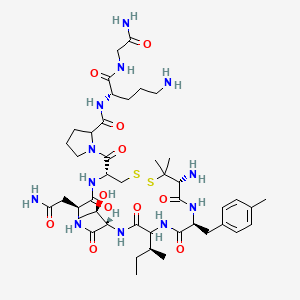
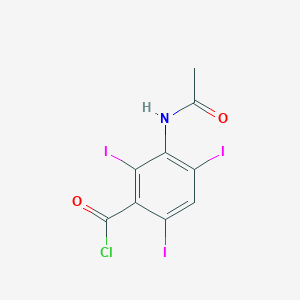

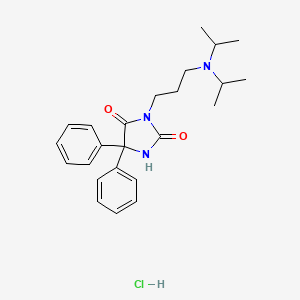

![8-Hydroxy-3-methoxy-11-oxo-1,6-dipropyl-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14324942.png)
